Tecnazene

Description

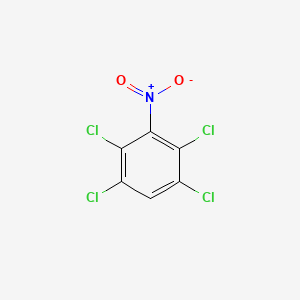

Tecnazene is a C-nitro compound that is nitrobenzene in which the four hydrogens located ortho- and para- to the nitro group have been replaced by chlorines. A fungicide used to control dry rot, it is no longer approved for use within the European Union. It has a role as an antifungal agrochemical. It is a C-nitro compound, a tetrachlorobenzene and an aromatic fungicide. It is functionally related to a 1,2,4,5-tetrachlorobenzene.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrachloro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl4NO2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTLDIFVVHJORV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl4NO2 | |

| Record name | 2,3,5,6-TETRACHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026098 | |

| Record name | 2,3,5,6-Tetrachloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3,5,6-tetrachloronitrobenzene appears as pale yellow crystals. (NTP, 1992), Colorless odorless solid; [HSDB] Pale yellow solid; [CAMEO] Cream to pale brown solid; [MSDSonline], Solid | |

| Record name | 2,3,5,6-TETRACHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tecnazene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tecnazene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

579 °F at 760 mmHg (NTP, 1992), 304 °C (with decomp) | |

| Record name | 2,3,5,6-TETRACHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TECNAZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1772 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 68 °F (NTP, 1992), READILY SOL IN CARBON DISULFIDE, Soluble in ethanol, benzene, and chloroform, In ethanol about 40 mg/L (25 °C), /Tecnazene/ is readily soluble in ... ketones, and aromatic and chlorinated hydrocarbon compounds. It is practically insoluble in water (0.44 mg/l at 20 °C) ..., In water, 2.09 mg/L at 25 °C, 0.00209 mg/mL at 20 °C | |

| Record name | 2,3,5,6-TETRACHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TECNAZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1772 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tecnazene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.744 (NTP, 1992) - Denser than water; will sink, 1.744 at 25 °C/4 °C | |

| Record name | 2,3,5,6-TETRACHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TECNAZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1772 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0018 [mmHg] | |

| Record name | Tecnazene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

The technical grade material is more than 99% pure and contains less than 1% hexachlorobenzene., TETRACHLORONITROBENZENE, AN IMPURITY OF PENTACHLORONITROBENZENE, 0.06% HAS BEEN FOUND IN TERRACLOR. | |

| Record name | TECNAZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1772 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

117-18-0, 28804-67-3 | |

| Record name | 2,3,5,6-TETRACHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4,5-Tetrachloro-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tecnazene [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachloronitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028804673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TECNAZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-Tetrachloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tecnazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TECNAZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02X6KNJ5EE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TECNAZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1772 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tecnazene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 to 212 °F (NTP, 1992), 99.5 °C, 99 °C | |

| Record name | 2,3,5,6-TETRACHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TECNAZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1772 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tecnazene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Tecnazene's Fungicidal Action: A Technical Inquiry into its Core Mechanism

For Immediate Release

[City, State] – [Date] – While the fungicide Tecnazene (2,3,5,6-tetrachloronitrobenzene) has been utilized in agriculture for the control of fungal pathogens and as a potato sprout suppressant, a comprehensive review of publicly accessible scientific literature reveals a notable absence of in-depth, quantitative data detailing its precise mechanism of action at a molecular level. This technical guide synthesizes the currently understood principles of this compound's fungicidal activity and highlights the existing knowledge gaps that present opportunities for future research.

Proposed Primary Mechanism of Action: Membrane Disruption and Lipid Peroxidation

The prevailing hypothesis regarding this compound's fungicidal properties centers on its ability to disrupt the cellular membrane integrity of susceptible fungi. It is proposed to act as a lipid peroxidation inhibitor, a mechanism that would directly impact the structure and function of the fungal cell membrane. The cellular membrane is a critical barrier, regulating the passage of substances and maintaining the electrochemical gradients essential for life.

Key Postulated Effects:

-

Alteration of Membrane Fluidity and Permeability: By interfering with lipid composition and promoting peroxidation, this compound is thought to alter the physical properties of the fungal membrane. This could lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

-

Enzyme Inactivation: Lipid peroxidation can generate reactive aldehyde species that can cross-link and inactivate membrane-bound and intracellular proteins, including critical enzymes involved in cellular respiration and other vital metabolic processes.

-

Oxidative Stress: The process of lipid peroxidation contributes to a state of oxidative stress within the fungal cell, overwhelming its antioxidant defense systems and leading to widespread cellular damage.

Gaps in Experimental Data and Protocols

A thorough investigation of available research has identified a significant lack of detailed experimental protocols and quantitative results that would be necessary to fully elucidate this compound's mechanism of action. To provide a comprehensive technical understanding for researchers, the following experimental data and protocols would be required:

Quantitative Fungicidal Efficacy

Clear, tabulated data on the fungicidal activity of this compound against a panel of relevant fungal pathogens is needed.

| Fungal Species | IC50 (µg/mL) | MIC (µg/mL) | Reference |

| Botrytis cinerea | Data Not Available | Data Not Available | |

| Fusarium oxysporum | Data Not Available | Data Not Available | |

| Other (Specify) | Data Not Available | Data Not Available |

Table 1: Quantitative Fungicidal Activity of this compound (Hypothetical Data). A table summarizing the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values would be essential for comparing the susceptibility of different fungal species.

Experimental Protocols for Mechanism of Action Studies

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are examples of experimental protocols that would be necessary to substantiate the proposed mechanisms of action.

2.2.1 Fungal Cell Membrane Integrity Assays

-

Propidium Iodide (PI) Staining Assay: To quantify membrane permeabilization, fungal cells would be treated with varying concentrations of this compound. Following treatment, cells would be stained with PI, a fluorescent dye that can only enter cells with compromised membranes. The percentage of fluorescent cells would be determined using flow cytometry or fluorescence microscopy.

-

Electrolyte Leakage Assay: Fungal mycelia would be treated with this compound, and the conductivity of the surrounding medium would be measured over time. An increase in conductivity would indicate the leakage of ions from the cytoplasm, signifying membrane damage.

2.2.2 Lipid Peroxidation Assays

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation. Fungal cells would be exposed to this compound, and the cell lysates would be reacted with thiobarbituric acid. The resulting colored product would be quantified spectrophotometrically to determine the extent of lipid peroxidation.

Signaling Pathways and Experimental Workflows

Currently, there is no information available in the public domain regarding specific signaling pathways in fungi that are affected by this compound. Elucidating these pathways would be a critical step in understanding the complete cellular response to this fungicide.

The following diagrams, presented in the DOT language for Graphviz, illustrate the logical flow of experiments that would be necessary to investigate the proposed mechanisms of action.

Caption: Experimental workflow for assessing this compound-induced membrane disruption.

Caption: Experimental workflow for quantifying this compound-induced lipid peroxidation.

Caption: Postulated logical relationship in this compound's mechanism of action.

Conclusion and Future Directions

While this compound is known to be an effective fungicide, the publicly available scientific literature lacks the detailed, quantitative data and experimental protocols necessary for a deep, technical understanding of its mechanism of action. The prevailing hypothesis points to membrane disruption and lipid peroxidation as the primary modes of fungicidal activity. However, without robust experimental validation, this remains a well-supported but incomplete picture.

Future research should focus on conducting and publishing studies that provide specific, quantitative data on this compound's efficacy against key fungal pathogens. Furthermore, detailed experimental protocols for assessing its impact on fungal cell membrane integrity and lipid peroxidation are critically needed. Elucidating the specific signaling pathways within fungi that are affected by this compound will also be a vital area of investigation. Such research will not only provide a more complete understanding of this particular fungicide but also contribute to the broader knowledge base for the development of new and more effective antifungal agents.

Synthesis of 1,2,4,5-Tetrachloro-3-nitrobenzene: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthesis pathway for 1,2,4,5-tetrachloro-3-nitrobenzene, a significant compound for researchers, scientists, and professionals in drug development. The primary and most effective method for its preparation is the electrophilic nitration of 1,2,4,5-tetrachlorobenzene.

Core Synthesis Pathway: Electrophilic Nitration

The principal route to obtaining 1,2,4,5-tetrachloro-3-nitrobenzene, also known as tecnazene, is through the nitration of 1,2,4,5-tetrachlorobenzene.[1][2][3][4] This reaction is a classic example of electrophilic aromatic substitution, where a nitro group (-NO₂) is introduced onto the aromatic ring. The synthesis is typically performed using a nitrating mixture, which consists of concentrated nitric acid (HNO₃) and a strong co-acid, most commonly concentrated sulfuric acid (H₂SO₄).[5] The role of the sulfuric acid is to facilitate the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺).

The reaction mechanism involves the attack of the nitronium ion on the electron-rich ring of 1,2,4,5-tetrachlorobenzene. The four chlorine atoms on the benzene ring are deactivating groups but direct the incoming electrophile to the ortho and para positions. In the symmetrical 1,2,4,5-tetrachlorobenzene, the two unsubstituted positions are equivalent, leading to a single desired product.

Caption: Synthesis of 1,2,4,5-tetrachloro-3-nitrobenzene via nitration.

Experimental Protocols: A General Methodology

Based on standard procedures for the nitration of aromatic compounds, a general experimental protocol for the synthesis of 1,2,4,5-tetrachloro-3-nitrobenzene is outlined below. It is crucial for researchers to optimize these conditions for safety and yield.

Materials:

-

1,2,4,5-Tetrachlorobenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Deionized Water

-

Ethanol (for recrystallization)

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate (drying agent)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask submerged in an ice bath to maintain a low temperature, concentrated sulfuric acid is added. Concentrated nitric acid is then added dropwise with continuous stirring. The exothermic reaction requires careful temperature control.

-

Reaction: 1,2,4,5-tetrachlorobenzene is added portion-wise to the chilled nitrating mixture. The reaction temperature should be carefully monitored and controlled, as nitration reactions are typically exothermic.

-

Reaction Monitoring: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the starting material has been consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is poured carefully over crushed ice, which causes the crude product to precipitate. The solid is then collected by vacuum filtration and washed with cold water until the filtrate is neutral to remove residual acids.

-

Purification: The crude product is then purified by recrystallization, typically from ethanol, to yield the final, pure 1,2,4,5-tetrachloro-3-nitrobenzene.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 1,2,4,5-tetrachloro-3-nitrobenzene as reported in the literature.

| Parameter | Value/Description |

| Starting Material | 1,2,4,5-Tetrachlorobenzene |

| Reagents | Mixed Acid (Concentrated HNO₃ and H₂SO₄) |

| Product | 1,2,4,5-Tetrachloro-3-nitrobenzene |

| Reported Yield | 98% |

| Purification Method | Recrystallization |

Note: The high yield is based on the 1984 study by Tanabe, for which detailed experimental parameters were not publicly accessible.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 3. scribd.com [scribd.com]

- 4. Nitration - Wikipedia [en.wikipedia.org]

- 5. CN102432471A - Method for performing chlorobenzene nitro reaction by using microchannel reactor - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Tecnazene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tecnazene (1,2,4,5-tetrachloro-3-nitrobenzene), a fungicide and plant growth regulator. The information compiled herein is intended to support research, development, and formulation activities by providing key data on its behavior in various organic solvents.

Core Solubility Data

This compound exhibits a range of solubilities in organic solvents, from being readily soluble in aromatic and chlorinated hydrocarbons to having limited solubility in more polar solvents like ethanol. The quantitative and qualitative data gathered from various technical sources are summarized below.

It is important to note a significant discrepancy in the reported solubility of this compound in ethanol. One source indicates a solubility of approximately 40 mg/L at 25 °C, while another reports a much higher value of 40,000 mg/L at 20 °C[1][2]. This suggests that experimental conditions, purity of both the solute and solvent, and analytical methodology may significantly influence the determined solubility. Researchers should approach the use of ethanol as a solvent for this compound with this variability in mind and may need to determine the solubility under their specific experimental conditions.

| Solvent | Chemical Class | Quantitative Solubility | Temperature (°C) | Qualitative Solubility |

| Ethanol | Alcohol | ~40 mg/L[1][2] | 25 | Soluble[1] |

| 40,000 mg/L | 20 | |||

| Carbon Disulfide | Non-polar | Data not available | - | Readily Soluble |

| Benzene | Aromatic Hydrocarbon | Data not available | - | Soluble |

| Chloroform | Chlorinated Hydrocarbon | Data not available | - | Slightly Soluble |

| Methanol | Alcohol | Data not available | - | Slightly Soluble |

| Ketones (e.g., Acetone) | Ketone | Data not available | - | Readily Soluble |

| Aromatic Hydrocarbons | Aromatic Hydrocarbon | Data not available | - | Readily Soluble |

| Chlorinated Hydrocarbons | Chlorinated Hydrocarbon | Data not available | - | Readily Soluble |

Experimental Protocols for Solubility Determination

The following outlines a general experimental protocol for determining the solubility of this compound in an organic solvent, based on established methods for agrochemicals.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound (analytical standard, >99% purity)

-

Selected organic solvent (HPLC grade or equivalent)

-

Volumetric flasks and pipettes (Class A)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance (readable to ±0.1 mg)

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Stock Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

-

Equilibrium Solubility Determination (Shake-Flask Method):

-

Add an excess amount of this compound to a series of vials.

-

Accurately add a known volume of the organic solvent to each vial.

-

Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal time to reach equilibrium.

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow undissolved solids to settle.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the supernatant from each vial using a syringe fitted with a filter to remove any undissolved particles.

-

Dilute the filtered aliquot with the solvent as necessary to bring the concentration within the range of the calibration standards.

-

Analyze the diluted samples, calibration standards, and a solvent blank using an appropriate chromatographic method (HPLC or GC) to determine the concentration of this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical response versus the concentration of the calibration standards.

-

Use the calibration curve to determine the concentration of this compound in the diluted samples.

-

Calculate the solubility of this compound in the organic solvent by accounting for the dilution factor. The average of the replicate measurements should be reported as the solubility.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining this compound solubility.

References

Tecnazene: A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecnazene, with the IUPAC name 1,2,4,5-tetrachloro-3-nitrobenzene, is a synthetic organochlorine compound.[1] It has been primarily used as a fungicide and a potato sprout suppressant.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental methodologies for their determination, and insights into its biochemical mechanisms of action.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate, transport, and toxicological profile. A summary of these properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1,2,4,5-Tetrachloro-3-nitrobenzene | [1] |

| CAS Number | 117-18-0 | [1] |

| Chemical Formula | C₆HCl₄NO₂ | |

| Molecular Weight | 260.89 g/mol | |

| Appearance | Colourless to pale yellow crystalline solid | |

| Odor | Odorless | |

| Melting Point | 99 °C (210 °F; 372 K) | |

| Boiling Point | 304 °C (579 °F; 577 K) with decomposition | |

| Density | 1.744 g/cm³ at 25 °C | |

| Vapor Pressure | 0.0018 mmHg at 20 °C |

Table 2: Solubility and Partitioning Properties of this compound

| Property | Value | Reference |

| Water Solubility | 0.44 mg/L at 20 °C | |

| Solubility in Organic Solvents | Readily soluble in carbon disulfide, benzene, chloroform, and ketones. Soluble in ethanol (40 g/L at 25 °C). | |

| Octanol-Water Partition Coefficient (log Kow) | 4.38 |

Experimental Protocols for Physicochemical Properties

The determination of the physicochemical properties of chemical substances like this compound is guided by standardized international protocols, primarily the OECD Guidelines for the Testing of Chemicals. These guidelines ensure data quality and comparability across different laboratories.

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for determining the melting point of a substance. For a crystalline solid like this compound, the capillary method is commonly employed.

-

Principle: A small, finely powdered sample is packed into a capillary tube and heated in a controlled manner. The temperatures at which melting begins and is complete are recorded.

-

Methodology:

-

A small amount of dry this compound is finely powdered.

-

The powder is packed into a capillary tube to a height of approximately 3 mm.

-

The capillary tube is placed in a heating apparatus (e.g., a liquid bath or a metal block).

-

The temperature is raised at a steady rate (e.g., 3 K/min).

-

The temperatures at the beginning and end of the melting process are recorded.

-

Boiling Point (OECD Guideline 103)

This guideline provides various methods for determining the boiling point of a substance. For a substance like this compound that decomposes at its boiling point, methods that can detect the onset of boiling at a specific pressure are suitable.

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.

-

Methodology (Dynamic Method):

-

The substance is heated, and the vapor pressure is measured at different temperatures.

-

The boiling point at a given pressure is the temperature at which the vapor pressure equals that pressure.

-

This method has the advantage of also determining the vapor pressure curve.

-

Density of Liquids and Solids (OECD Guideline 109)

This guideline outlines methods for determining the density of substances. For a solid like this compound, a pycnometer or a hydrostatic balance can be used.

-

Principle: Density is the mass of a substance per unit volume.

-

Methodology (Pycnometer Method):

-

The weight of an empty pycnometer is determined.

-

A known weight of this compound is added to the pycnometer.

-

The pycnometer is filled with a liquid of known density in which this compound is insoluble.

-

The weight of the pycnometer containing the substance and the liquid is measured.

-

The volume of the substance is calculated from the displacement of the liquid, and the density is then determined.

-

Vapor Pressure (OECD Guideline 104)

This guideline describes several methods for measuring vapor pressure, which is a critical parameter for assessing the volatility of a substance.

-

Principle: Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.

-

Methodology (Gas Saturation Method):

-

A stream of an inert gas is passed through or over the substance at a known flow rate and temperature, allowing it to become saturated with the vapor of the substance.

-

The amount of vaporized substance is determined by trapping it and measuring its mass.

-

The vapor pressure is calculated from the volume of gas and the mass of the transported substance.

-

Water Solubility (OECD Guideline 105)

This guideline provides two primary methods for determining water solubility: the column elution method for poorly soluble substances and the flask method for more soluble substances. Given this compound's low water solubility, the column elution method is appropriate.

-

Principle: The substance is coated on an inert support material, and water is passed through a column of this material. The concentration of the substance in the eluate is measured until it reaches a plateau, which represents the water solubility.

-

Methodology (Column Elution Method):

-

An inert carrier material is coated with the test substance.

-

The coated material is packed into a column.

-

Water is passed through the column at a constant temperature and flow rate.

-

The concentration of this compound in the eluate is analyzed at different time points until a constant concentration is observed.

-

Partition Coefficient (n-octanol/water) (OECD Guideline 107)

This guideline, also known as the shake flask method, is used to determine the octanol-water partition coefficient (Kow), a key parameter for predicting the environmental partitioning and bioaccumulation potential of a substance.

-

Principle: A solution of the test substance in either n-octanol or water is shaken with the other immiscible solvent until equilibrium is reached. The concentration of the substance in both phases is then measured.

-

Methodology:

-

Prepare a stock solution of this compound in either n-octanol or water.

-

Mix known volumes of the stock solution and the other solvent in a vessel.

-

Shake the vessel for a sufficient time to allow for partitioning equilibrium to be established.

-

Separate the two phases by centrifugation.

-

Determine the concentration of this compound in each phase using a suitable analytical method (e.g., GC-MS).

-

The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Mechanism of Action and Signaling Pathways

This compound's fungicidal activity is attributed to its ability to disrupt fundamental cellular processes. The primary mechanisms of action are believed to be the uncoupling of oxidative phosphorylation and the induction of lipid peroxidation.

Uncoupling of Oxidative Phosphorylation

-

Description: Oxidative phosphorylation is the metabolic pathway in which cells use a series of protein complexes (the electron transport chain) to generate a proton gradient across the inner mitochondrial membrane. This gradient drives the synthesis of ATP, the main energy currency of the cell. Uncouplers are chemicals that disrupt this process by dissipating the proton gradient, leading to a decrease in ATP synthesis and an increase in heat production. Weakly acidic uncouplers, a class to which compounds structurally related to this compound may belong, can act as protonophores, carrying protons across the inner mitochondrial membrane.

Caption: Uncoupling of oxidative phosphorylation by this compound.

Induction of Lipid Peroxidation

-

Description: Lipid peroxidation is a process where free radicals attack lipids containing carbon-carbon double bonds, especially polyunsaturated fatty acids in cell membranes. This leads to lipid damage, compromised membrane integrity, and the production of reactive aldehydes, which can cause further cellular damage. Some pesticides can induce lipid peroxidation by inhibiting protective antioxidant enzymes like glutathione peroxidase (GPX). This leads to an accumulation of lipid hydroperoxides and subsequent cell death, a process known as ferroptosis.

Caption: Induction of lipid peroxidation by this compound.

Experimental Workflow for Residue Analysis

The analysis of this compound residues in environmental and food samples is critical for monitoring and regulatory purposes. Gas chromatography coupled with mass spectrometry (GC-MS) is a common and effective method for its detection and quantification.

Workflow for this compound Analysis in Potatoes by GC-MS

-

Description: This workflow outlines the key steps involved in the analysis of this compound residues in potatoes, from sample preparation to final detection.

References

Tecnazene's Mode of Action as a Sprout Suppressant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tecnazene (2,3,5,6-tetrachloronitrobenzene) is a chemical compound utilized in agriculture as a fungicide and, notably, as a post-harvest sprout suppressant for potatoes. Its application is critical in extending the storage life of potato tubers by inhibiting the transition from dormancy to active sprout growth, a process that significantly impacts the quality and commercial value of the crop. While its efficacy is well-documented, the precise molecular and biochemical mechanisms underpinning its sprout suppressant activity are not fully elucidated. This technical guide synthesizes the current understanding of this compound's mode of action, drawing from available scientific literature. The primary hypothesized mechanism centers on the interference with the gibberellin (GA) biosynthesis and signaling pathway, a key hormonal cascade promoting sprout growth. Additionally, evidence suggests a secondary mechanism involving the disruption of cell membrane integrity and the induction of lipid peroxidation. This document provides a detailed overview of these mechanisms, supported by available quantitative data, and outlines experimental protocols for further investigation.

Core Mechanisms of Action

The sprout suppressant properties of this compound are believed to stem from a multi-faceted impact on potato tuber physiology, primarily targeting hormonal regulation and cellular membrane health.

Interference with Gibberellin Metabolism and Signaling

The most prominent hypothesis regarding this compound's mode of action is its role as an antagonist to the gibberellin (GA) pathway. GAs are a class of phytohormones crucial for breaking dormancy and promoting cell elongation and division, all of which are fundamental processes in sprout development.

It is thought that this compound may inhibit the biosynthesis of active GAs or interfere with their signaling cascade. This is supported by observations that the application of exogenous gibberellic acid (GA3) can reverse the sprout-inhibiting effects of this compound[1]. While the precise molecular target within the GA pathway has not been definitively identified for this compound, the effect is consistent with the action of other known GA biosynthesis inhibitors.

Disruption of Membrane Structure and Function

A secondary proposed mechanism of action for this compound is the disruption of cellular membrane integrity. This can lead to a cascade of downstream effects that are detrimental to cell growth and division. The disruption of membranes can impair vital cellular processes such as ion transport, maintenance of electrochemical gradients, and the function of membrane-bound enzymes, all of which are necessary for the initiation and growth of sprouts.

Induction of Lipid Peroxidation

Linked to membrane disruption is the potential for this compound to induce lipid peroxidation. This process involves the oxidative degradation of lipids, leading to the formation of reactive oxygen species (ROS) and cellular damage. The accumulation of ROS can create a state of oxidative stress, which can inhibit cell division and growth, thereby contributing to the suppression of sprouting[2][3][4][5].

Quantitative Data on this compound Application and Efficacy

The effective application of this compound as a sprout suppressant is dependent on factors such as concentration, formulation, and storage conditions. While comprehensive dose-response data is limited in publicly available literature, some key quantitative findings are summarized below.

| Parameter | Value | Context | Source |

| Residue Level for Minimal Impact on Emergence and Yield | < 1-1.5 mg/kg (whole tuber basis) | When treated potatoes are used as seed, residue levels below this threshold are suggested to have little negative effect on subsequent crop growth. | |

| Application Rate in Dust Formulation | 1350 mg per 10kg of potatoes | An example of a dust formulation application rate used in experimental settings to achieve sprout suppression. | |

| Formulation Release Rate (Kaolin carrier) | 8.2% loss per week | The release rate of this compound from a dust formulation with kaolin as a carrier at 24°C and 70% relative humidity. | |

| Formulation Release Rate (Bentonite carrier) | 1.7% loss per week | The release rate of this compound from a dust formulation with bentonite as a carrier under the same conditions. |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, a generalized protocol for evaluating the efficacy of a potato sprout suppressant can be adapted for this compound.

General Protocol for Potato Sprout Suppression Bioassay

Objective: To determine the dose-dependent efficacy of this compound in suppressing sprout growth on potato tubers.

Materials:

-

Potato tubers of a known cultivar, free from disease and physical defects.

-

This compound (analytical grade).

-

Appropriate solvent for this compound (e.g., acetone, ethanol) for preparing stock solutions.

-

Dust formulation carriers (e.g., kaolin, talc) if testing dust formulations.

-

Storage containers (e.g., cardboard boxes, mesh bags).

-

Controlled environment chambers or storage rooms with controlled temperature and humidity.

-

Calipers or a ruler for measuring sprout length.

-

Analytical balance.

Methodology:

-

Tuber Selection and Preparation:

-

Select healthy, uniform-sized potato tubers.

-

Allow tubers to suberize (heal any wounds) for 1-2 weeks at 15-20°C and high humidity.

-

Randomly assign tubers to different treatment groups, including a negative control (untreated) and a vehicle control (treated with solvent or carrier only).

-

-

Preparation of this compound Formulations:

-

For Solution Application: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions to achieve the desired final concentrations on the tubers.

-

For Dust Application: Prepare dust formulations by thoroughly mixing a known amount of this compound with a carrier powder to achieve the target concentrations (w/w).

-

-

Treatment Application:

-

Solution Application: Uniformly spray the potato tubers with the prepared this compound solutions. Ensure complete coverage. Allow the solvent to evaporate before placing the tubers in storage.

-

Dust Application: Evenly dust the tubers with the prepared this compound formulations. This can be done by tumbling the tubers in a container with the dust.

-

-

Storage:

-

Place the treated and control tubers in their respective storage containers.

-

Store the containers in a controlled environment, typically at a temperature that promotes sprouting (e.g., 15-20°C) and controlled humidity (e.g., 85-95% RH). Storage should be in the dark to mimic typical storage conditions.

-

-

Data Collection and Assessment:

-

At regular intervals (e.g., weekly or bi-weekly), assess the tubers for sprout development.

-

Parameters to measure:

-

Sprouting Percentage: The percentage of tubers in each group that have developed at least one sprout longer than a predefined length (e.g., 2 mm).

-

Number of Sprouts per Tuber: The average number of sprouts on each tuber.

-

Length of the Longest Sprout: The length of the longest sprout on each tuber.

-

Sprout Weight: The total weight of all sprouts from each tuber.

-

-

-

Data Analysis:

-

Analyze the data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine the significance of the differences between treatment groups.

-

Generate dose-response curves to determine the effective concentration of this compound for sprout suppression.

-

Visualizations

Hypothesized Signaling Pathway

Caption: Hypothesized interaction of this compound with the gibberellin signaling pathway.

Experimental Workflow for Efficacy Testing

Caption: Generalized experimental workflow for evaluating this compound's sprout suppressant efficacy.

Logical Relationship of this compound's Mode of Action

Caption: Logical flow of this compound's hypothesized multi-target mode of action.

Conclusion and Future Directions

This compound remains an effective tool for the post-harvest management of potato sprouting. The current body of evidence points towards a primary mode of action involving the antagonism of the gibberellin pathway, complemented by a secondary mechanism of membrane disruption and induced lipid peroxidation. However, to advance our understanding and potentially develop more targeted and efficient sprout suppressants, further research is warranted.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound within the gibberellin biosynthesis and signaling pathways.

-

Conducting comprehensive dose-response studies to establish clear efficacy data under various storage conditions and for different potato cultivars.

-

Utilizing 'omics' technologies (transcriptomics, proteomics, and metabolomics) to gain a systems-level understanding of the cellular response of potato tubers to this compound treatment.

-

Investigating the interplay between this compound's effects on hormonal pathways and cellular membrane integrity to understand the relative contribution of each mechanism to the overall sprout suppressant effect.

A more in-depth understanding of this compound's mode of action will not only refine its application in potato storage but also provide valuable insights for the development of novel, safer, and more effective sprout control technologies.

References

- 1. Studies on the Potato Sprout Suppressant/Fungicide this compound - Enlighten Theses [theses.gla.ac.uk]

- 2. Toxicity of fungicides to Pisum sativum: a study of oxidative damage, growth suppression, cellular death and morpho-anatomical changes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Lipid Composition and Lipid Peroxidation in the Sensitivity of Fungal Plant Pathogens to Aluminum Chloride and Sodium Metabisulfite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of lipid composition and lipid peroxidation in the sensitivity of fungal plant pathogens to aluminum chloride and sodium metabisulfite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "Effect of fungicide pretreatment on lipid peroxidation, antioxidant en" by ELİF YÜZBAŞIOĞLU [journals.tubitak.gov.tr]

An In-Depth Technical Guide to the Environmental Fate and Transport of Tecnazene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecnazene (1,2,4,5-tetrachloro-3-nitrobenzene) is a fungicide and potato sprout suppressant. Its application in agriculture necessitates a thorough understanding of its behavior and persistence in the environment. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, detailing its physicochemical properties, degradation pathways, mobility in soil and water, and potential for bioaccumulation. The information is presented to support environmental risk assessment and inform sustainable agricultural practices.

Physicochemical Properties of this compound

The environmental behavior of a pesticide is largely governed by its physicochemical properties. These properties influence its solubility, volatility, and potential for sorption to soil particles, all of which dictate its movement and persistence in various environmental compartments.

| Property | Value | Reference |

| Molecular Formula | C₆HCl₄NO₂ | [1] |

| Molecular Weight | 260.89 g/mol | [1] |

| Appearance | Beige fine crystalline powder | [1] |

| Water Solubility | 2.087 mg/L at 20°C | [1] |

| Vapor Pressure | 0.00162 mmHg at 25°C | [1] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 4.73 | |

| Melting Point | 98-101 °C | |

| Boiling Point | 304 °C |

Environmental Fate and Transport

The environmental fate of this compound is a complex interplay of degradation, sorption, and transport processes that determine its concentration and persistence in soil, water, and air.

Degradation

Degradation is a key process that reduces the concentration of this compound in the environment. It can occur through both biological (biotic) and chemical (abiotic) pathways.

Biotic Degradation:

Microbial activity is a primary driver of this compound degradation in soil. The principal metabolic pathway involves the reduction of the nitro group. In animal metabolism studies, which can provide insights into potential environmental pathways, this compound is extensively metabolized. The nitro group is reduced to yield 2,3,5,6-tetrachloroaniline (TCA) and 4-amino-2,3,5,6-tetrachlorophenol. These metabolites can be further conjugated before excretion. In soil, residues of this compound are lost fairly rapidly, with volatilization being a significant factor alongside microbial degradation.

Abiotic Degradation:

Abiotic degradation processes for this compound include photolysis and hydrolysis. This compound is stable to hydrolysis in aqueous solutions at pH 5, 7, and 9. However, it can undergo slow decomposition when exposed to ultraviolet (UV) radiation in solution.

A key degradation pathway for this compound in the environment is the reduction of its nitro group, which can be followed by further transformations.

References

Aerobic Biodegradation Pathways of Tecnazene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecnazene (1,2,4,5-tetrachloro-3-nitrobenzene) is a fungicide and potato sprout suppressant. Understanding its fate in the environment, particularly its biodegradation under aerobic conditions, is crucial for assessing its environmental impact and persistence. This technical guide provides a comprehensive overview of the current knowledge on the aerobic biodegradation pathways of this compound, detailing its transformation products, degradation kinetics, and the methodologies used to study these processes. While significant progress has been made in identifying major metabolites, the complete elucidation of the aerobic degradation pathway remains an area of ongoing research. This guide synthesizes available data to present a proposed pathway and highlights the experimental approaches for its investigation.

Data Presentation: Degradation Kinetics of this compound

The degradation of this compound in soil under aerobic conditions is generally considered to be rapid.[1] The dissipation time (DT₅₀), or half-life, is a key parameter used to quantify the persistence of a pesticide in the environment. The following table summarizes the available quantitative data for the degradation of this compound in soil under laboratory conditions.

| Compound | Soil Type | Temperature (°C) | DT₅₀ (days) | Reference |

| This compound | Not Specified | 20 | 11 | --INVALID-LINK--[1] |

Note: The provided DT₅₀ value represents a typical laboratory finding. Degradation rates in the field can vary significantly depending on soil type, moisture, temperature, microbial population, and other environmental factors.

Proposed Aerobic Biodegradation Pathway of this compound

Based on studies of this compound and structurally similar chlorinated nitroaromatic compounds, a multi-step degradation pathway is proposed. The primary initial transformation involves the reduction of the nitro group to an amine, followed by further degradation of the resulting aniline derivative.

The primary metabolite of this compound in soil is 2,3,5,6-tetrachloroaniline (TCA).[2] Another metabolite that has been identified is 2,3,5,6-tetrachlorothioanisole (TCTA).[2] The formation of TCA is a critical step in the aerobic degradation of this compound. The subsequent degradation of TCA is believed to proceed through hydroxylation and eventual ring cleavage, although the specific intermediates have not been fully characterized.

Experimental Protocols

The study of this compound's aerobic biodegradation in soil typically follows standardized guidelines, such as those provided by the OECD (Organisation for Economic Co-operation and Development) and the US EPA (Environmental Protection Agency).

Aerobic Soil Metabolism Study (based on OECD Guideline 307)

This protocol is designed to determine the rate and pathway of pesticide degradation in soil under controlled aerobic laboratory conditions.[3]

-

Test System: Soil samples are collected from representative agricultural areas. Key soil characteristics such as pH, organic carbon content, texture, and microbial biomass are determined.

-

Test Substance: Radiolabeled ([¹⁴C]) this compound is often used to facilitate the tracking of the parent compound and its transformation products, allowing for a complete mass balance.

-

Application: The test substance is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity) for a period of up to 120 days. A continuous flow of air is passed through the incubation vessels to maintain aerobic conditions.

-

Sampling: Duplicate samples are taken at various time intervals throughout the incubation period.

-

Analysis:

-

Extraction: Soil samples are extracted with appropriate organic solvents (e.g., acetone, acetonitrile, hexane) to isolate this compound and its metabolites.

-

Quantification: The concentrations of the parent compound and its metabolites in the extracts are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Identification: Metabolites are identified using techniques like Mass Spectrometry (MS) coupled with GC or HPLC (GC-MS, LC-MS).

-

Mineralization: The amount of ¹⁴CO₂ produced from the mineralization of the radiolabeled this compound is trapped in an alkaline solution and quantified by liquid scintillation counting.

-

Bound Residues: Non-extractable residues remaining in the soil are quantified by combustion analysis.

-

Analytical Methods

-

Sample Extraction: Soil samples are typically extracted using methods like Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction with solvents such as acetone, hexane, or acetonitrile.

-

Clean-up: The extracts may require a clean-up step using techniques like solid-phase extraction (SPE) to remove interfering matrix components before analysis.

-

Instrumentation:

-

Gas Chromatography (GC): GC coupled with an Electron Capture Detector (GC-ECD) is a sensitive method for the quantitative analysis of chlorinated compounds like this compound and its metabolites. For more definitive identification and quantification, GC coupled with Mass Spectrometry (GC-MS) or tandem Mass Spectrometry (GC-MS/MS) is employed.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV or Diode Array Detector (DAD) can also be used for the analysis of this compound and its more polar metabolites. Coupling HPLC with Mass Spectrometry (LC-MS) provides enhanced selectivity and sensitivity.

-

Conclusion

The aerobic biodegradation of this compound in soil is a key process influencing its environmental persistence. The primary degradation step is the reduction of the nitro group to form 2,3,5,6-tetrachloroaniline (TCA). Subsequent degradation of TCA is thought to involve hydroxylation and ring cleavage, ultimately leading to mineralization. While the degradation of this compound is reported to be relatively fast under aerobic conditions, with a typical laboratory half-life of around 11 days, the complete pathway and the kinetics of its metabolites require further investigation. Standardized experimental protocols, primarily based on OECD and EPA guidelines, utilizing radiolabeled compounds and advanced analytical techniques like GC-MS and LC-MS, are essential for elucidating the complete degradation pathway and accurately assessing the environmental fate of this compound.

References

Tecnazene's Unseen Influence: A Technical Guide to Its Effects on Non-Target Soil Organisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tecnazene (1,2,4,5-tetrachloro-3-nitrobenzene) is a fungicide and potato sprout suppressant whose direct impact on the diverse and vital communities of non-target soil organisms remains significantly under-documented in publicly accessible scientific literature. While the mode of action for this compound is generally understood to involve the disruption of cell membrane structure and function through lipid peroxidation, specific quantitative data on its sublethal and lethal effects on key soil invertebrates such as earthworms, springtails (Collembola), and mites, as well as on microbial communities, is scarce.[1][2] This technical guide synthesizes the available information on this compound and outlines the standard experimental protocols and data presentation formats that would be employed to assess its ecotoxicological effects. The significant data gaps highlighted herein underscore the critical need for further research to fully understand and mitigate the potential environmental risks associated with this compound use.

Introduction

The application of pesticides in agriculture can have unintended consequences for non-target organisms that are crucial for maintaining soil health and ecosystem services. This compound, a chlorinated nitrobenzene compound, has been used for the control of fungal diseases and as a sprout inhibitor on stored potatoes.[3] Its persistence and potential for accumulation in soil environments necessitate a thorough evaluation of its effects on soil biota. This guide provides an overview of this compound's known properties and mode of action, and details the standardized methodologies for assessing the ecotoxicological impact of such compounds on vital soil organisms.

This compound: Properties and Mode of Action

This compound is a crystalline solid with low water solubility, suggesting it is likely to adsorb to soil particles.[3][4] Its primary mode of action is reported to be the disruption of membrane structure and function, acting as a lipid peroxidation inhibitor. Lipid peroxidation is a process where free radicals attack lipids, leading to cellular damage. This mechanism is not specific to fungi and can potentially affect a wide range of organisms by compromising the integrity of their cell membranes. However, detailed studies on the specific signaling pathways affected by this process in non-target soil invertebrates are not currently available in the literature.

Effects on Non-Target Soil Organisms: A Data Gap

Despite the known mode of action, a comprehensive review of scientific databases and regulatory documents reveals a significant lack of publicly available quantitative data on the effects of this compound on key non-target soil organisms. While the Pesticide Properties Database (PPDB) provides a moderate alert for earthworm acute ecotoxicity, specific LC50 (lethal concentration for 50% of the population) or NOEC (no observed effect concentration) values from peer-reviewed studies are not cited. Similarly, data for other crucial soil invertebrates like Collembola and mites are absent. For soil microorganisms, it has been reported that this compound at a concentration of 100 mg/kg in a fine sandy loam had no effects on respiration or nitrification. However, this single data point is insufficient for a thorough risk assessment.

Standardized Experimental Protocols for Soil Ecotoxicology

In the absence of specific studies on this compound, this section details the internationally recognized experimental protocols that are used to assess the toxicity of pesticides on non-target soil organisms. These methodologies provide a framework for generating the much-needed data on this compound.

Earthworm Acute and Chronic Toxicity Tests

Standardized tests with earthworms, typically using the species Eisenia fetida, are crucial for assessing the impact of soil contaminants.

-

Acute Toxicity Test (OECD 207): This 14-day test determines the LC50 of a substance.

-

Methodology: Adult earthworms are exposed to a range of concentrations of the test substance mixed into a standardized artificial soil. Mortality is assessed at 7 and 14 days.

-

-

Reproduction Test (OECD 222): This 56-day test evaluates the sublethal effects on reproduction.

-

Methodology: Adult earthworms are exposed to various concentrations of the test substance in artificial soil for 28 days, during which mortality and changes in adult biomass are recorded. The adults are then removed, and the soil is incubated for another 28 days to allow for the hatching of cocoons. The number of offspring is then counted. Endpoints include adult mortality, change in adult biomass, and the number of juveniles produced.

-

Collembola Reproduction Test (OECD 232)

Springtails, such as Folsomia candida, are important decomposers and are sensitive indicators of soil pollution.

-

Methodology: This 28-day test exposes adult springtails to a range of concentrations of the test substance in artificial soil. The endpoints measured are adult mortality and the number of juveniles produced. This allows for the determination of the EC50 (effect concentration for 50% of the population) for reproduction and the LC50 for adult survival.

Predatory Mite Reproduction Test (OECD 226)

Soil mites, including predatory species like Hypoaspis aculeifer, are essential for regulating populations of other soil microarthropods.

-

Methodology: This 14-day test exposes adult female mites to a range of concentrations of the test substance in a standardized soil substrate. The number of surviving adults and the number of offspring (larvae and nymphs) are counted to determine the EC50 for reproduction and the LC50 for adult mortality.

Soil Microbial Respiration Test (OECD 217)

This test assesses the overall activity of the soil microbial community by measuring carbon dioxide production.

-

Methodology: Soil samples are treated with a range of concentrations of the test substance and incubated under controlled conditions. The rate of CO2 evolution is measured over a period of 28 days. Significant and prolonged inhibition of microbial respiration compared to a control indicates a detrimental effect.

Soil Enzyme Activity Assays

Pesticides can inhibit the activity of soil enzymes, which are crucial for nutrient cycling. Common enzymes assayed include dehydrogenase, urease, phosphatase, and cellulase.

-

Methodology: Soil samples are treated with the test substance, and after a specific incubation period, the activity of the target enzyme is measured using a spectrophotometric method. A significant reduction in enzyme activity compared to the control indicates an inhibitory effect.

Data Presentation for Ecotoxicological Assessment

To facilitate the comparison and interpretation of ecotoxicological data, results should be summarized in clearly structured tables. The following tables are illustrative examples of how data on the effects of this compound on non-target soil organisms would be presented if available.

Table 1: Acute and Chronic Toxicity of this compound to Earthworms (Eisenia fetida)

| Endpoint | Value | Unit | Exposure Duration (days) | Soil Type | Reference |

| Acute Toxicity | |||||

| LC50 | Data Not Available | mg/kg soil | 14 | Artificial | - |

| Chronic Toxicity | |||||

| NOEC (Reproduction) | Data Not Available | mg/kg soil | 56 | Artificial | - |

| EC50 (Reproduction) | Data Not Available | mg/kg soil | 56 | Artificial | - |

Table 2: Effects of this compound on Soil Arthropods